molecular formula C7H12N2O2 B1407341 1-(3-methoxypropyl)-1H-pyrazol-4-ol CAS No. 1600091-35-7

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Cat. No. B1407341
CAS RN: 1600091-35-7
M. Wt: 156.18 g/mol
InChI Key: GIIUKHDCDOYWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)-1H-pyrazol-4-ol (MMPP) is a synthetic molecule that has been used in a variety of scientific and medical applications. MMPP is a substituted pyrazole, a heterocyclic compound composed of a five-membered ring of four carbon atoms and one nitrogen atom. It has been studied for its potential uses in drug delivery, drug synthesis, and medical diagnostics.

Scientific Research Applications

Medicine: Prokinetic Agent Synthesis

1-(3-methoxypropyl)-1H-pyrazol-4-ol: is a key intermediate in the synthesis of Prucalopride , a medication used to treat gastrointestinal conditions . The compound’s role in the synthesis process is crucial due to its ability to bind to specific receptors in the gastrointestinal tract, thereby enhancing motility.

Chemistry: Organic Synthesis

In the field of organic chemistry, this compound is utilized for the synthesis of various organic derivatives. Its structure allows for modifications that can lead to the development of new molecules with potential applications in materials science and pharmaceuticals.

Enzyme Inhibition: Alzheimer’s Research

Researchers have explored the use of derivatives of this compound in the inhibition of enzymes linked to neurodegenerative diseases like Alzheimer’s. By modifying the core structure, scientists aim to develop inhibitors that can prevent or slow down the progression of such diseases .

Nonlinear Optics: Material Development

The compound’s derivatives are being studied for their potential applications in nonlinear optics. This research could lead to advancements in the development of materials for optical data storage and laser technology .

Materials Science: Polymer Development

In materials science, 1-(3-methoxypropyl)-1H-pyrazol-4-ol is investigated for its use in the development of new polymers with enhanced properties. These polymers could have applications in various industries, including automotive and aerospace .

Pharmaceuticals: Drug Development

The pharmaceutical industry has shown interest in this compound for its potential use in drug development. Its versatility in forming various derivatives makes it a valuable asset in creating new therapeutic agents .

properties

IUPAC Name

1-(3-methoxypropyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIUKHDCDOYWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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